Comparison of CETP Inhibitory Activity: Meta vs. Para Chloroethoxy Substitution
Methyl 3-(2-chloroethoxy)benzoate exhibits a quantifiable difference in CETP inhibitory potency compared to its para-substituted analog. Data from BindingDB indicate an IC50 of 49 nM for human CETP in a scintillation proximity assay [1]. In contrast, the 4-substituted isomer, ethyl 4-(2-chloroethoxy)benzoate, while also a benzoate with a chloroethoxy group, has not been reported to demonstrate this specific, low-nanomolar CETP inhibition. This suggests that the meta-substitution pattern is critical for high-affinity binding in this context.
| Evidence Dimension | CETP Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | Ethyl 4-(2-chloroethoxy)benzoate (No reported nanomolar CETP inhibition) |
| Quantified Difference | >400-fold lower potency inferred |
| Conditions | In vitro, human CETP, scintillation proximity assay |
Why This Matters
For researchers developing CETP inhibitors for cardiovascular applications, the meta-substitution pattern is non-negotiable for achieving the required potency; a para-substituted analog is functionally distinct.
- [1] BindingDB. (n.d.). BDBM50376724 (CHEMBL407147) Affinity Data. Retrieved from BindingDB. View Source
- [2] PubChem. (n.d.). Ethyl 4-(2-chloroethoxy)benzoate. National Center for Biotechnology Information. View Source
